molecular formula C9H5F3N2O2 B1356684 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 120221-68-3

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1356684
CAS No.: 120221-68-3
M. Wt: 230.14 g/mol
InChI Key: FSRQRDWXNRRZMD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound characterized by the presence of an imidazo[1,5-a]pyridine core substituted with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 1-position.

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in oxidative cyclization and transannulation reactions . These interactions are primarily mediated through the compound’s trifluoromethyl group, which can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes. Additionally, the imidazo[1,5-a]pyridine scaffold provides a stable framework that enhances the compound’s binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a fluorescent probe to study membrane dynamics, hydration, and fluidity in liposome models . The compound’s ability to intercalate into lipid bilayers and alter membrane properties suggests its potential impact on cell signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s trifluoromethyl group is particularly important for its binding interactions, as it can form strong hydrogen bonds and electrostatic interactions with target molecules . Additionally, the imidazo[1,5-a]pyridine scaffold provides a stable framework that enhances the compound’s binding affinity and specificity . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. Studies have shown that the compound is relatively stable under laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in membrane properties and metabolic pathways . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as enhancing membrane properties and metabolic pathways . High doses can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidative cyclization and transannulation reactions . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can result in changes in cellular metabolism and function, highlighting the compound’s potential as a metabolic modulator .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s trifluoromethyl group and imidazo[1,5-a]pyridine scaffold play crucial roles in its localization and accumulation within cells . These properties enable the compound to target specific cellular compartments and exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can interact with target biomolecules and exert its effects . These interactions can result in changes in cellular function and metabolism, highlighting the importance of understanding the compound’s subcellular localization in biochemical research.

Chemical Reactions Analysis

Properties

IUPAC Name

3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-6(7(15)16)5-3-1-2-4-14(5)8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRQRDWXNRRZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189460
Record name 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120221-68-3
Record name 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120221-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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